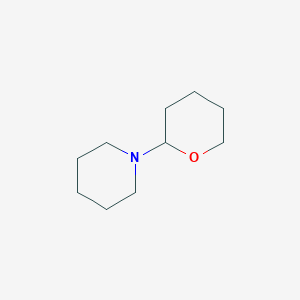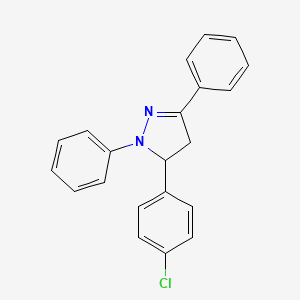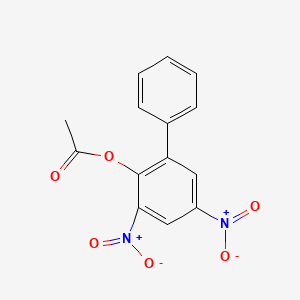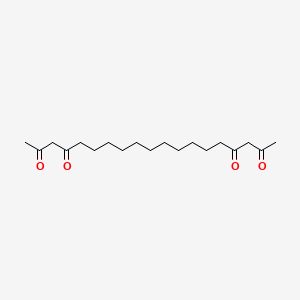
2,4,16,18-Nonadecanetetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,16,18-Nonadecanetetrone is an organic compound with the molecular formula C₁₉H₃₂O₄. It is characterized by the presence of four ketone groups located at the 2nd, 4th, 16th, and 18th positions of a nonadecane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,16,18-Nonadecanetetrone typically involves multi-step organic reactions. One common method is the oxidation of corresponding alcohols or alkenes using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The reaction conditions often require controlled temperatures and pH to ensure selective oxidation at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum on carbon are used in hydrogenation-dehydrogenation cycles to achieve the desired ketone functionalities. Continuous flow reactors and high-pressure systems are often employed to scale up the production while maintaining product purity .
Chemical Reactions Analysis
Types of Reactions: 2,4,16,18-Nonadecanetetrone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert the ketone groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Hydroxylamine (NH₂OH), hydrazine (N₂H₄)
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Oximes, hydrazones
Scientific Research Applications
2,4,16,18-Nonadecanetetrone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of 2,4,16,18-Nonadecanetetrone involves its interaction with specific molecular targets. The ketone groups can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
2,4-Diketones: Compounds with two ketone groups at the 2nd and 4th positions.
16,18-Diketones: Compounds with two ketone groups at the 16th and 18th positions.
Nonadecanones: Compounds with single or multiple ketone groups on a nonadecane backbone.
Uniqueness: This structural feature allows for more complex interactions in chemical and biological systems .
Properties
CAS No. |
1595-28-4 |
|---|---|
Molecular Formula |
C19H32O4 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
nonadecane-2,4,16,18-tetrone |
InChI |
InChI=1S/C19H32O4/c1-16(20)14-18(22)12-10-8-6-4-3-5-7-9-11-13-19(23)15-17(2)21/h3-15H2,1-2H3 |
InChI Key |
ALQPVQWOABCQBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)CCCCCCCCCCCC(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


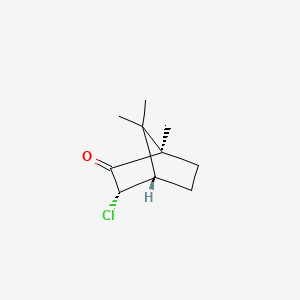
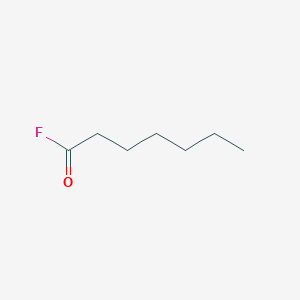
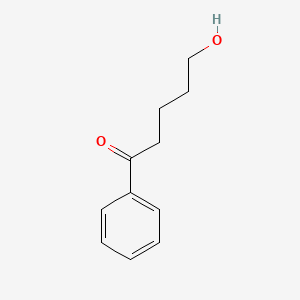

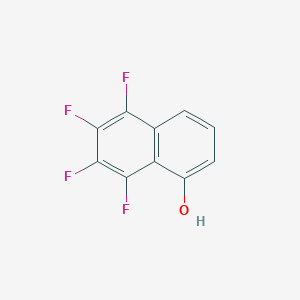
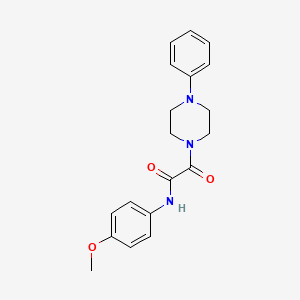
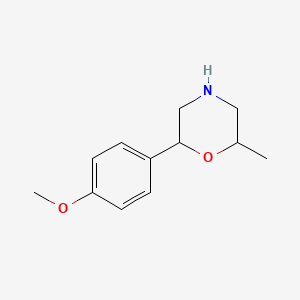
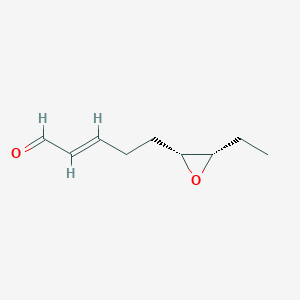
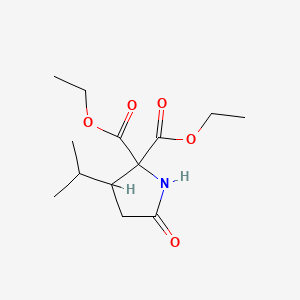
![1-O-benzyl 5-O-tert-butyl 2-(hydroxymethyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate](/img/structure/B14749894.png)

